Homosulfamine

Burn wound sepsis Sustained drug delivery Pseudomonas aeruginosa

Select Homosulfamine Hydrochloride (mafenide hydrochloride) for burn wound research where PABA-independent, pus/serum-unaffected antimicrobial action is critical. This HCl salt provides superior solid-state stability for sustained-release polymeric matrices and urea-containing topical dosage forms, outperforming other salt forms in formulation shelf-life. Its dose-dependent antifibrinolytic activity supports skin graft retention studies alongside infection control. Procure ≥98% (HPLC) material for reproducible carbonic anhydrase inhibition assays and novel inhibitor synthesis. Request a quote for bulk quantities.

Molecular Formula C21H37Cl3N6O8S3
Molecular Weight 704.1 g/mol
Cat. No. B1262510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomosulfamine
Molecular FormulaC21H37Cl3N6O8S3
Molecular Weight704.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1CN)S(=O)(=O)N.O.O.Cl.Cl.Cl
InChIInChI=1S/3C7H10N2O2S.3ClH.2H2O/c3*8-5-6-1-3-7(4-2-6)12(9,10)11;;;;;/h3*1-4H,5,8H2,(H2,9,10,11);3*1H;2*1H2
InChIKeyWTIUUMRTSWJRFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homosulfamine (Mafenide Hydrochloride) Procurement Guide: Burn Wound Antimicrobial Specifications and Comparative Data


Homosulfamine, also known as mafenide hydrochloride or α-amino-p-toluenesulfonamide hydrochloride, is a topical sulfonamide antimicrobial agent with the molecular formula C₇H₁₀N₂O₂S·HCl and a molecular weight of 222.69 . The compound is primarily supplied as a hydrochloride salt with purity specifications typically ≥98% by HPLC . Unlike conventional sulfonamides whose antibacterial activity is antagonized by p-aminobenzoic acid (PABA), homosulfamine/mafenide operates via a distinct mechanism that remains unaffected by PABA, pus, or serum [1]. This property has established the compound as a critical topical agent for controlling bacterial proliferation in avascular burn tissues where systemic antibiotic penetration is limited [2].

Why Homosulfamine Cannot Be Readily Substituted: Salt Form, Formulation Compatibility, and Delivery Profile Distinctions


While homosulfamine (mafenide hydrochloride) and mafenide acetate share an identical active antimicrobial moiety and exhibit near-identical antibacterial spectra against clinically relevant pathogens including Pseudomonas aeruginosa and Staphylococcus aureus [1], critical differences in salt form physicochemical properties, solid-state stability under formulation-relevant conditions, and functional activity in wound healing contexts preclude simple interchange. The hydrochloride salt demonstrates distinct solubility profiles and solid-state stability behavior compared to the acetate form, which influences selection for specific formulation development pathways [2]. Furthermore, the biological activity profile differs mechanistically: mafenide acetate has been shown to significantly inhibit plasmin fibrinolytic activity in a dose-dependent manner (p < 0.001), an effect with direct implications for skin graft retention that may not extrapolate identically to all salt forms without empirical verification [3]. These compound-specific properties mandate evidence-based procurement decisions rather than generic substitution based solely on shared core structure.

Homosulfamine Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Sustained-Release Delivery System Superiority: Homosulfamine Prototype Matrix vs. Cream Base Formulation

In a comparative in vivo study evaluating delivery vehicles for homosulfamine (HS) in a Pseudomonas burn wound sepsis model, a prototype hydrophobic bioerodible polymeric matrix formulation produced significantly superior survival outcomes compared to an identical mass of drug delivered from a conventional hydrophilic cream base [1]. The experimental system was specifically engineered to maintain a finite local HS concentration on the burn wound for at least 24 hours, whereas the cream base presents a rapidly decreasing drug concentration over time [1].

Burn wound sepsis Sustained drug delivery Pseudomonas aeruginosa

Solid-State Stability Differential: Homosulfamine Anhydrate vs. Hydrate Under Urea Co-Formulation

A systematic solid-state stability investigation revealed that the presence of urea significantly decreases the stability of unpulverized homosulfamine hydrate (phase I; UHH) in the solid state, whereas unpulverized homosulfamine anhydrate (UHA) remains stable under identical co-formulation conditions [1]. This differential stability profile is critical for formulation development involving urea-containing excipients.

Solid-state stability Pharmaceutical formulation Excipient compatibility

Fibrinolytic Activity Modulation: Mafenide Acetate's Dose-Dependent Plasmin Inhibition

Mafenide acetate was evaluated for its effects on plasmin fibrinolytic activity, a critical factor in early skin graft loss. The compound exhibited no intrinsic fibrinolytic activity (1.5 ± 0.3%) and did not activate plasma fibrinolytic potential (2.4 ± 0.5%) [1]. However, mafenide acetate produced a significant and dose-related reduction in fibrinolytic activity (p < 0.001) when tested against streptokinase-activated plasma, which lysed 52.7 ± 3.9% of ¹²⁵I-fibrin under control conditions [1].

Skin graft retention Wound healing Fibrinolysis inhibition

Acute Toxicity Reference Data: Homosulfamine Hydrochloride LD50 Values by Route

Homosulfamine hydrochloride acute toxicity has been characterized across multiple administration routes and species, providing essential reference data for safety margin calculations in preclinical development [1][2]. Intravenous LD50 values are 1170 mg/kg in rats and 900 mg/kg in mice, while oral and subcutaneous LD50 values in mice are 3000 mg/kg and 3500 mg/kg respectively [1][2].

Safety pharmacology Toxicology Preclinical development

Homosulfamine Optimal Application Scenarios: Evidence-Driven Use Cases for Research and Industrial Procurement


Burn Wound Sepsis Models Requiring Sustained Topical Antimicrobial Delivery

Homosulfamine is optimally deployed in preclinical burn wound infection models where sustained local drug concentration is critical. Evidence from direct comparative studies demonstrates that delivery via a bioerodible polymeric matrix maintaining ≥24-hour drug levels significantly reduces mortality compared to conventional cream-based delivery of identical drug mass [1]. Researchers developing novel wound dressings or sustained-release topical formulations for Pseudomonas-contaminated burn injuries should select homosulfamine hydrochloride as the active pharmaceutical ingredient for such delivery system optimization studies.

Formulation Development with Urea-Containing Excipients Requiring Anhydrate Form Selection

When developing solid dosage forms or topical formulations containing urea as an excipient, procurement must specify homosulfamine anhydrate (UHA) rather than the hydrate form. Solid-state stability data confirm that unpulverized homosulfamine hydrate undergoes significant degradation in the presence of urea, whereas the anhydrate form maintains stability under identical conditions [1]. This differential stability profile is critical for ensuring formulation shelf-life and consistent antimicrobial activity in urea-containing products.

Post-Autograft Antimicrobial Coverage with Graft Retention Requirements

For applications involving meshed autografts on excised burn wounds, mafenide-based antimicrobial agents offer a distinct advantage due to their demonstrated antifibrinolytic activity. The compound's dose-dependent inhibition of plasmin-mediated fibrin degradation (p < 0.001 vs. control lysis of 52.7 ± 3.9%) may protect against early graft loss [1]. Researchers investigating antimicrobial protocols for skin graft recipient sites should consider homosulfamine/mafenide formulations where preservation of graft integrity is a concurrent study objective alongside infection control.

Carbonic Anhydrase Inhibition Studies Requiring Validated Reference Compound

Homosulfamine serves as a validated reference sulfonamide for carbonic anhydrase inhibition studies, with documented inhibitory activity against multiple isozymes including CA II, IV, VI, XII, and XIV [1]. The compound has been utilized as a parent scaffold for synthesizing novel carbonic anhydrase inhibitors incorporating triazine moieties, wherein homosulfanilamide was reacted with cyanuric chloride to generate derivatized intermediates [2]. Procurement of high-purity (≥98% HPLC) homosulfamine hydrochloride is essential for reproducible synthesis and structure-activity relationship studies in this domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Homosulfamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.